Methyl-4-pyridin-4-yl-thiazol-2-ylamine
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Overview
Description
Methyl-4-pyridin-4-yl-thiazol-2-ylamine is a heterocyclic compound that features both a thiazole and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-4-pyridin-4-yl-thiazol-2-ylamine typically involves the reaction of 4-bromo-2-methylthiazole with 4-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl-4-pyridin-4-yl-thiazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Methyl-4-pyridin-4-yl-thiazol-2-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of Methyl-4-pyridin-4-yl-thiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
4-(Pyridin-4-yl)thiazol-2-amine: Shares a similar structure but lacks the methyl group.
5-Methyl-4-pyridin-4-yl-thiazol-2-ylamine: Similar structure with a different substitution pattern.
2-(4-Pyridinyl)-4-thiazolamine: Another thiazole-pyridine derivative with different functional groups
Uniqueness: Methyl-4-pyridin-4-yl-thiazol-2-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
56541-23-2 |
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Molecular Formula |
C9H9N3S |
Molecular Weight |
191.26 g/mol |
IUPAC Name |
N-methyl-4-pyridin-4-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H9N3S/c1-10-9-12-8(6-13-9)7-2-4-11-5-3-7/h2-6H,1H3,(H,10,12) |
InChI Key |
LNSHQUCKCGOJHL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=CS1)C2=CC=NC=C2 |
Origin of Product |
United States |
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